5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a piperazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the pyridine core: Starting with a suitable pyridine derivative, such as 5-chloro-6-bromopyridine-3-carbonitrile.
Nucleophilic substitution: The bromine atom is substituted with a piperazine derivative, such as 4-(pyrimidin-4-yl)piperazine, under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Substitution reactions: The piperazine and pyrimidine rings can participate in further substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted pyridine derivative.
Scientific Research Applications
5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Medicinal chemistry: As a scaffold for developing new drugs, particularly those targeting central nervous system disorders.
Biological studies: Used in studies to understand the interaction of heterocyclic compounds with biological targets.
Chemical biology: Employed in the design of probes for studying biological pathways.
Industrial applications: Potential use in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit a particular enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-6-[4-(pyridin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile: Lacks the chloro substituent.
5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine-3-carbonitrile: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
The uniqueness of 5-chloro-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyridine and pyrimidine rings, along with the piperazine moiety, allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
5-chloro-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6/c15-12-7-11(8-16)9-18-14(12)21-5-3-20(4-6-21)13-1-2-17-10-19-13/h1-2,7,9-10H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJRXQVMCGLCNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=C(C=C(C=N3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.